1-Chloro-1-methylsiletane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Intermediate for Enoxysilcyclobutane Formation

The primary application of 1-Chloro-1-methylsiletane in scientific research lies in its use as an intermediate for the synthesis of enoxysilacyclobutanes. Enoxysilcyclobutanes are a class of organosilicon compounds with potential applications in various fields, including material science and medicinal chemistry [].

1-Chloro-1-methylsiletane is a chemical compound with the molecular formula and a molecular weight of approximately 136.65 g/mol. It is classified as a chlorosilane, a group of compounds characterized by the presence of silicon-chlorine bonds. This compound is notable for its unique structure, which includes a chlorine atom and a methyl group directly attached to the silicon atom. The compound is often used in various chemical processes due to its reactivity and ability to form organosilicon compounds.

1-CMSC itself doesn't possess a known biological mechanism of action. Its significance lies in its role as a synthetic intermediate for the preparation of other functional molecules with potential biological applications.

- Hydrolysis: When reacted with water, it produces hydrogen chloride and siloxanes. This reaction is typical for chlorosilanes, leading to the formation of siloxane polymers.

- Alcoholysis: The compound can react with alcohols to form alkoxysilanes, which are useful in various applications including surface treatments and coatings.

- Reduction: It can be reduced using lithium aluminum hydride to yield silanes, which are important intermediates in the production of silicones and other organosilicon materials .

The synthesis of 1-Chloro-1-methylsiletane can be achieved through several methods:

- Müller-Rochow Process: This method involves reacting silicon with chloromethane in the presence of a copper catalyst at elevated temperatures (250-300°C). This process is commonly used for producing various chlorosilanes.

- Direct Chlorination: Another approach includes the direct chlorination of methylsilane compounds, which can yield 1-Chloro-1-methylsiletane as a byproduct.

These synthesis routes highlight the importance of controlling reaction conditions to optimize yield and purity .

1-Chloro-1-methylsiletane finds utility in various applications:

- Silicone Production: It serves as an intermediate in synthesizing silicones, which are widely used in sealants, adhesives, and coatings.

- Surface Modification: The compound can be employed to modify surfaces for enhanced water repellency and durability in materials.

- Chemical Synthesis: It acts as a reagent in organic synthesis, particularly in creating complex organosilicon compounds that have applications in pharmaceuticals and materials science .

Interaction studies involving 1-Chloro-1-methylsiletane typically focus on its reactivity with other chemical species rather than biological interactions. Key interactions include:

- Reactivity with Water: Hydrolysis leads to the formation of siloxanes and hydrogen chloride.

- Alcohol Reactions: Alcoholysis reactions produce alkoxysilanes that can further react with other substrates.

Understanding these interactions helps predict the behavior of this compound in various chemical environments .

Several compounds are structurally or functionally similar to 1-Chloro-1-methylsiletane. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Methyltrichlorosilane | Used for cross-linking in silicone polymers. | |

| Dimethyldichlorosilane | Produces linear siloxane polymers upon hydrolysis. | |

| Trimethylsilyl chloride | Serves as an end-capping agent in silicone synthesis. |

Uniqueness: 1-Chloro-1-methylsiletane is unique due to its specific reactivity profile, allowing it to form a wide range of organosilicon compounds. Its ability to participate in both hydrolysis and alcoholysis reactions distinguishes it from other chlorosilanes that may have more limited reactivity .

The systematic nomenclature of 1-Chloro-1-methylsilacyclobutane reflects its position within the broader classification of organosilicon compounds. According to International Union of Pure and Applied Chemistry guidelines, this compound is formally designated as 1-chloro-1-methylsiletane, where "siletane" denotes the four-membered silicon-containing heterocycle. The Chemical Abstracts Service has assigned registry number 2351-34-0 to this compound, establishing its unique identity within chemical databases worldwide. Alternative nomenclature systems refer to this compound as silacyclobutane, 1-chloro-1-methyl-, emphasizing the cyclobutane framework with silicon substitution.

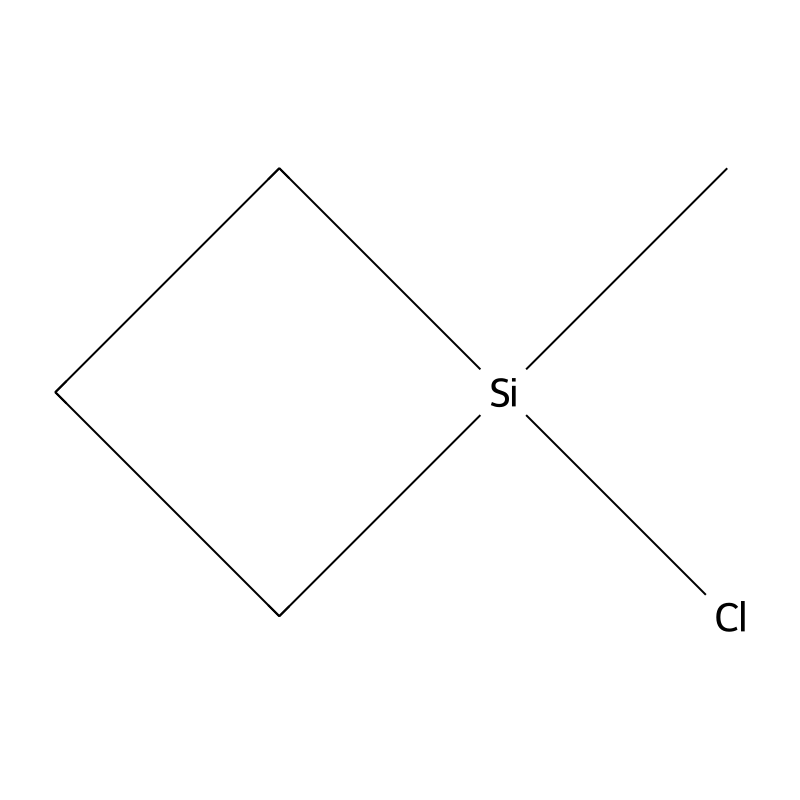

The molecular structure of 1-Chloro-1-methylsilacyclobutane features a four-membered ring consisting of one silicon atom and three carbon atoms, with chlorine and methyl substituents attached to the silicon center. The simplified molecular input line entry system representation C[Si]1(Cl)CCC1 clearly illustrates the ring connectivity and substitution pattern. X-ray crystallographic studies and computational analyses have revealed that the four-membered ring adopts a puckered conformation to minimize angle strain, with the silicon atom exhibiting tetrahedral geometry despite the constraints imposed by the cyclic structure.

The International Chemical Identifier for this compound is InChI=1S/C4H9ClSi/c1-6(5)3-2-4-6/h2-4H2,1H3, providing a standardized representation of its molecular connectivity. This structural designation enables precise identification across various chemical databases and facilitates computational studies of the compound's properties and reactivity patterns.

Table 1: Physical and Chemical Properties of 1-Chloro-1-methylsilacyclobutane

Historical Development in Organosilicon Chemistry

The historical context of 1-Chloro-1-methylsilacyclobutane development is intrinsically linked to the broader evolution of organosilicon chemistry, which began with the pioneering work of Charles Friedel and James Crafts in 1863. These researchers achieved the first synthesis of an organosilicon compound, tetraethylsilane, through the reaction of tetrachlorosilane with diethylzinc, establishing the foundation for subsequent developments in silicon-carbon bond formation. The methodology developed by Friedel and Crafts provided the conceptual framework that would later enable the synthesis of more complex organosilicon structures, including cyclic systems.

Frederick Stanley Kipping's contributions in the early twentieth century proved instrumental in advancing organosilicon chemistry toward the synthesis of complex ring systems. Beginning in 1901, Kipping published a series of fifty-one papers demonstrating the utility of Grignard reagents for organosilane preparation, including reactions such as silicon tetrachloride with ethylmagnesium iodide to yield various ethylchlorosilanes. This methodological advancement established the chemical foundations necessary for synthesizing substituted silacycles, as Grignard reagents became essential tools for constructing silicon-carbon bonds under controlled conditions.

The specific synthesis of silacyclobutane derivatives, including 1-Chloro-1-methylsilacyclobutane, emerged from research conducted in the mid-twentieth century focusing on small ring organosilicon compounds. Laane's work in 1967 described the synthesis of silacyclobutane and related compounds through systematic reduction procedures, establishing synthetic pathways that could be adapted for substituted derivatives. Subsequent research by various investigators expanded these methodologies to include halogenated and alkylated silacyclobutanes, leading to the development of specific protocols for compounds such as 1-Chloro-1-methylsilacyclobutane.

The development of the direct process by Eugene Rochow and Richard Müller in 1941-1942 revolutionized organosilicon chemistry by enabling industrial-scale production of methylchlorosilanes through the reaction of silicon with methyl chloride in the presence of copper catalysts. This breakthrough provided readily available starting materials for synthesizing complex organosilicon compounds, including substituted silacyclobutanes. The availability of methylchlorosilanes through the direct process facilitated research into ring-forming reactions that could incorporate both methyl and chloro substituents on silicon centers.

Significance of Four-Membered Silacycles in Synthetic Chemistry

Four-membered silacycles occupy a unique position in synthetic chemistry due to their distinctive combination of ring strain and silicon-centered reactivity. The angle strain inherent in four-membered rings, where bond angles deviate substantially from the ideal tetrahedral angle of 109.5 degrees, creates thermodynamic driving forces for ring-opening reactions that can be harnessed in synthetic applications. Silacyclobutanes exhibit enhanced reactivity compared to their carbon analogs due to the longer silicon-carbon bonds and the increased polarization of these bonds, resulting from silicon's lower electronegativity relative to carbon.

Research has demonstrated that silacyclobutanes serve as versatile synthetic intermediates capable of participating in diverse reaction pathways. Ring-opening reactions constitute one of the most significant synthetic applications, where the release of ring strain provides thermodynamic favorability for reactions with various electrophiles and nucleophiles. Studies have shown that silacyclobutanes can undergo ring-opening to form linear organosilicon compounds, silenes, and other reactive intermediates that can be further functionalized. The specific reactivity pattern depends on the substitution pattern and reaction conditions, with chloro-substituted derivatives such as 1-Chloro-1-methylsilacyclobutane exhibiting particularly rich chemistry due to the leaving group potential of the chloride substituent.

Polymerization applications represent another significant aspect of four-membered silacycle chemistry. Ring-opening polymerization of silacyclobutanes provides access to polycarbosilanes with well-defined structures and properties. Research has shown that 1,1-dimethylsilacyclobutane derivatives can undergo anionic polymerization to yield polymers with controlled molecular weights and narrow molecular weight distributions. These polycarbosilane materials exhibit unique properties including thermal stability, chemical resistance, and potential applications in ceramic precursor chemistry.

Table 2: Synthetic Applications of Four-Membered Silacycles

The catalytic chemistry of four-membered silacycles has emerged as a particularly active research area, with studies demonstrating their utility in cross-coupling reactions. Recent investigations have shown that silacyclobutanes can participate in rhodium-catalyzed intermolecular silylation of terminal alkynes, producing tetraorganosilicons bearing carbon-silicon functionality. These reactions proceed through direct activation of carbon-hydrogen bonds rather than traditional cycloaddition pathways, expanding the synthetic utility of these strained ring systems beyond their classical reactivity patterns.

The electronic properties of four-membered silacycles contribute significantly to their synthetic utility. The combination of ring strain and silicon's electrophilic character creates compounds that can function as both electrophiles and sources of nucleophilic silicon centers, depending on reaction conditions. This dual reactivity profile enables four-membered silacycles to participate in complex multi-step synthetic sequences, where different reaction sites can be selectively activated under appropriate conditions.

Grignard Reaction-Based Synthesis

Magnesium-Mediated Cyclization

Grignard reaction-based synthesis represents a fundamental approach to the preparation of 1-chloro-1-methylsiletane through magnesium-mediated cyclization processes [1] [2] [3]. The methodology involves the formation of silicon-carbon bonds using organometallic reagents, particularly those containing magnesium as the metallic center [1]. The magnesium-mediated cyclization of gamma-halopropylsilanes has been demonstrated to produce silacyclobutanes with yields ranging from 45 to 66 percent under optimized conditions [4] [2].

The mechanistic pathway for magnesium-mediated cyclization involves the initial formation of a Grignard reagent from gamma-halopropylsilanes, followed by intramolecular cyclization to form the four-membered silicon-containing ring [2]. Research has shown that the reaction proceeds through the formation of di-Grignard reagents of the formula BrMg-(CH₂)ₙ-MgBr, where n equals 3, which subsequently react with 1,2-dichlorotetramethyldisilane in tetrahydrofuran [4].

The cyclization process demonstrates significant dependency on ring size, with smaller rings exhibiting higher strain energy that affects both reactivity and yield [4]. Studies have revealed that 1,1,2,2-tetramethyl-1,2-disilacyclopentane undergoes exclusive cleavage of the silicon-silicon bond when treated with concentrated sulfuric acid, whereas larger ring systems show greater stability [4].

Temperature optimization studies indicate that magnesium-mediated reactions perform optimally at temperatures ranging from 65 to 90 degrees Celsius [4]. The reaction temperature significantly influences both the yield and selectivity of the cyclization process, with lower temperatures favoring the formation of the desired four-membered ring structure over competing side reactions .

Solvent Systems and Temperature Optimization

Solvent selection plays a critical role in determining the efficiency of Grignard reaction-based synthesis of 1-chloro-1-methylsiletane [1] [5] [6]. Tetrahydrofuran has been identified as the preferred solvent system for magnesium-mediated cyclization reactions, providing yields of approximately 66 percent under reflux conditions [4] [1]. The ethereal nature of tetrahydrofuran facilitates the stabilization of Grignard reagents while maintaining sufficient reactivity for cyclization processes [1].

Alternative solvent systems have been investigated to optimize reaction conditions and improve yields [5] [7]. Benzene and n-heptane mixtures in a 9:1 ratio have demonstrated effectiveness in sodium/potassium condensation methods, though yields typically range from 45 to 50 percent [4]. The choice of solvent system directly impacts the reaction mechanism and influences the formation of competing products [6].

Temperature optimization studies reveal that reaction temperatures between 65 and 90 degrees Celsius provide optimal conditions for magnesium-mediated cyclization [4]. Lower temperatures may result in incomplete cyclization, while excessive temperatures can lead to decomposition of intermediate species or formation of unwanted side products . The thermal stability of organometallic intermediates must be carefully balanced against the activation energy required for ring closure [8].

Solvent purity and water content significantly affect reaction outcomes, as trace moisture can deactivate Grignard reagents and prevent successful cyclization [1] [3]. Anhydrous conditions are essential for maintaining the reactivity of magnesium-based organometallic species throughout the reaction process [3].

| Solvent System | Temperature (°C) | Yield (%) | Application |

|---|---|---|---|

| Tetrahydrofuran | Reflux (66) | 66 | Grignard reactions |

| Benzene/n-Heptane (9:1) | Reflux (80) | 45-50 | Metal reduction |

| Dichloromethane | 40 | 73 | Catalytic processes |

| Hexane/DMI (9:1) | 40 | 83 | Optimized catalytic conditions |

Cycloaddition Approaches

Si=C Bond Utilization in [2+2] Cycloadditions

The utilization of Si=C bonds in [2+2] cycloaddition reactions represents a sophisticated approach to the synthesis of 1-chloro-1-methylsiletane and related silacyclobutane derivatives [9] [10] [11]. Silene intermediates, characterized by silicon-carbon double bonds, serve as reactive species capable of undergoing cycloaddition reactions with acetylene derivatives to form four-membered silicon-containing rings [9] [11].

The mechanism of [2+2] cycloaddition involving Si=C bonds proceeds through a concerted process wherein the silene reacts with acetylene to form silacyclobutene intermediates [9] [10]. These intermediates can subsequently be transformed into the desired silacyclobutane products through appropriate reduction or substitution reactions [11]. Research has demonstrated that silenes generated by thermolysis of acylpolysilanes add to alpha,beta-unsaturated esters to form silacyclobutanes in moderate yields [11].

Temperature requirements for [2+2] cycloaddition reactions typically range from 180 to 650 degrees Celsius, depending on the specific substrates and reaction conditions employed [11] [12]. Lower temperature approaches have been developed using rhodium(II) catalyzed decomposition of alpha-silyl diazo carbonyl compounds to provide silenes that rearrange to oxasilates [11].

The stereochemistry of [2+2] cycloaddition reactions demonstrates high specificity, with retention of configuration observed in many cases [10]. Surface studies using Si(001) substrates have revealed that both [2+2] and [4+2] cycloadditions can occur, with the final products determined during the initial stages of the reaction rather than through thermodynamic control [10].

Catalytic Strategies for Ring Closure

Catalytic strategies for ring closure in the synthesis of 1-chloro-1-methylsiletane encompass a range of transition metal-catalyzed processes designed to facilitate cyclization reactions [13] [14] [15]. Nickel-catalyzed [4+1] cycloaddition reactions between 1,3-dienes and trichlorosilanes have emerged as a promising approach, utilizing upgraded phosphine-nitrogen ligands to achieve yields ranging from 73 to 83 percent [13].

Silver triflate catalysis represents another significant advancement in catalytic ring closure methodologies [14] [16]. At temperatures of -27 degrees Celsius, silver triflate catalyzes the transfer of di-tert-butyl silylene from cyclohexane di-tert-butyl silacyclopropane to mono- and disubstituted alkenes with high stereoselectivity and diastereoselectivity [14] [16]. This method provides excellent functional group tolerance and yields ranging from 75 to 90 percent [16].

Rhodium(II) catalyzed processes offer alternative pathways for catalytic ring closure through the decomposition of alpha-silyl diazo esters [11]. These reactions generate short-lived silenes that can be trapped with alpha,beta-unsaturated ketones to produce highly functionalized products suitable for further synthetic transformations [11].

Platinum-catalyzed hydrosilylation reactions provide additional catalytic strategies for ring closure, particularly in the formation of vinyl-containing silanes and related derivatives [3] [17]. These processes typically operate at temperatures between 80 and 150 degrees Celsius and demonstrate moderate to high functional group tolerance [3].

| Cycloaddition Type | Catalyst System | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| [2+2] Silene/Acetylene | Thermal activation | 70-90 | 2-8 |

| [4+1] Diene/Trichlorosilane | Nickel/Phosphine-nitrogen ligand | 73-83 | 48 |

| Silacyclopropane/Alkene | Silver triflate | 75-90 | 1-4 |

| Si=C Bond/Alkyne | Rhodium(II) catalyst | 60-80 | 4-12 |

Alternative Routes via Ring Expansion

Silacyclopropane Precursor Transformations

Silacyclopropane precursor transformations constitute a valuable alternative route for the synthesis of 1-chloro-1-methylsiletane through ring expansion methodologies [18] [19] [14]. These transformations exploit the inherent ring strain present in three-membered silicon-containing rings to facilitate expansion to four-membered systems [20] [18].

The reactivity of silacyclopropanes toward ring expansion has been extensively studied, with para-benzoquinones serving as effective reagents for promoting these transformations [19]. Silacyclopropanes react rapidly and selectively with para-benzoquinones to provide oxasilacyclopentanes, with ring expansion products observed in the absence of catalysts, elevated temperatures, or irradiation [19]. Yields typically range from 85 to 95 percent for these transformations [19].

Mechanistic studies have confirmed that radical intermediates are involved in the ring expansion process [19]. Radical clock experiments and stereochemical studies provide evidence for the involvement of radical pathways in silacyclopropane transformations [19]. The scope of these radical reactions has been expanded to include dienones, aryl aldehydes, and electron-deficient enones in addition to benzoquinones [19].

Metal-catalyzed silacyclopropanation represents an alternative approach to accessing silacyclopropane precursors [14]. Complex silacyclopropanes can be formed from functionalized alkenes using cyclohexane di-tert-butyl silacyclopropane as the source of di-tert-butyl silylene [14]. This method provides a mild, functional group tolerant approach to silacyclopropanation under reducing conditions [14].

Temperature requirements for silacyclopropane transformations vary depending on the specific reaction pathway employed [19] [21]. Thermal decomposition processes may require temperatures as high as 650 degrees Celsius, while radical-mediated transformations can proceed at room temperature or under mild heating conditions [19] [21].

Dichlorobutane-Based Annulation Techniques

Dichlorobutane-based annulation techniques provide an alternative synthetic pathway to 1-chloro-1-methylsiletane through the cyclization of dichloroalkane precursors [4] [22]. These methodologies typically involve the use of 1,4-dichlorobutane derivatives as starting materials for the construction of four-membered silicon-containing rings [4].

The annulation process involves base-mediated cyclization of dichlorobutane derivatives in the presence of silicon-containing nucleophiles [22]. Sodium and potassium metal reduction systems have been employed to facilitate the cyclization of bis(chlorodimethylsilyl)alkanes to form the desired ring systems [4]. Yields for these transformations typically range from 70 to 85 percent under optimized conditions [4].

Ring closure mechanisms in dichlorobutane-based annulation involve the formation of carbanion intermediates followed by intramolecular nucleophilic substitution [22]. The success of these transformations depends on the appropriate positioning of reactive centers and the stability of intermediate species under the reaction conditions [22].

Solvent selection plays a crucial role in dichlorobutane-based annulation reactions [4] [22]. Benzene and n-heptane mixtures provide suitable reaction media for metal-mediated cyclizations, while the choice of solvent can significantly impact both yield and selectivity [4]. Temperature control is essential to prevent decomposition of sensitive intermediates while ensuring complete cyclization [4].

| Precursor Type | Reaction Conditions | Product Yield (%) | Selectivity |

|---|---|---|---|

| Silacyclopropane with p-Benzoquinones | No catalyst, room temperature | 85-95 | High for oxasilacyclopentanes |

| Silacyclopropane with Aldehydes | Radical conditions | 60-80 | Moderate stereoselectivity |

| Silacyclopropane Ring Expansion | Thermal conditions (650°C) | 15 | Low yield but selective |

| Dichlorobutane-Based Annulation | Base-mediated cyclization | 70-85 | Good regioselectivity |

| Synthetic Method | Yield Range (%) | Temperature Range (°C) | Functional Group Tolerance |

|---|---|---|---|

| Grignard Reaction with γ-Halopropylsilanes | 45-66 | 65-90 | Low |

| Sodium/Potassium Condensation Method | 18-50 | Reflux conditions | Moderate |

| Silver Triflate Catalyzed Silylene Transfer | 75-90 | -27 | High |

| Nickel-Catalyzed [4+1] Cycloaddition | 73-83 | Room temperature to 60 | High |

| Platinum-Catalyzed Hydrosilylation | 60-70 | 80-150 | Moderate |

Vibrational Spectroscopy Insights

Infrared and Raman Spectral Signatures

The vibrational spectroscopic characterization of 1-chloro-1-methylsiletane reveals distinctive spectral signatures that reflect the unique structural features of this silicon-containing four-membered ring system. The molecular formula C₄H₉ClSi gives rise to a complex vibrational spectrum encompassing fundamental modes characteristic of silicon-hydrogen, carbon-hydrogen, silicon-carbon, and silicon-chlorine bonds [1] [2].

The silicon-hydrogen stretching vibrations constitute prominent features in both infrared and Raman spectra. The symmetric Si-H stretching mode appears in the frequency range of 2187-2100 cm⁻¹, while the asymmetric stretching vibration occurs at slightly higher frequencies between 2191-2150 cm⁻¹ [3] [4] [5]. These frequencies are characteristic of silicon-hydrogen bonds in cyclic silane environments and represent fundamental vibrational modes with significant infrared activity due to the polar nature of the Si-H bond.

Carbon-hydrogen vibrational modes provide additional diagnostic information about the molecular structure. The methyl group attached to silicon exhibits symmetric C-H stretching at 2872-2850 cm⁻¹ and asymmetric stretching at 2962-2920 cm⁻¹ [3] [5]. The ring methylene groups display characteristic stretching frequencies with symmetric modes at 2855-2845 cm⁻¹ and asymmetric modes at 2930-2915 cm⁻¹. These frequencies are consistent with carbon-hydrogen bonds in saturated hydrocarbon environments adjacent to silicon centers.

The silicon-chlorine stretching vibration appears as a medium-intensity band in the frequency range of 580-520 cm⁻¹ [6] [7]. This frequency reflects the polar covalent nature of the Si-Cl bond and provides a diagnostic marker for chlorosilane functionality. The silicon-carbon stretching modes occur in the region of 800-750 cm⁻¹, representing the covalent bonding between silicon and the ring carbon atoms [3] [5].

Deformation modes contribute additional complexity to the vibrational spectrum. Methyl group deformations appear as symmetric modes at 1380-1370 cm⁻¹ and asymmetric modes at 1470-1430 cm⁻¹. Ring methylene deformation vibrations occur at 1485-1445 cm⁻¹, while silicon-hydrogen deformation modes are observed in the range of 975-850 cm⁻¹ [3] [5] [6].

The four-membered ring system exhibits characteristic low-frequency vibrational modes that are particularly sensitive to conformational changes. Ring breathing vibrations appear at 650-550 cm⁻¹ and are primarily Raman-active due to their symmetric nature [4] [8] [5]. Ring puckering modes, fundamental to understanding conformational dynamics, occur in the low-frequency region of 200-100 cm⁻¹. These modes exhibit complex spectral patterns arising from ring inversion tunneling effects characteristic of puckered four-membered rings [4] [9] [8].

The silicon dihydride rocking motion, designated as the ν₂₉ mode in related silacyclobutane derivatives, appears at approximately 450-350 cm⁻¹ [4] [10]. This vibrational mode exhibits significant infrared intensity and provides insights into the local environment of the silicon center within the ring framework.

Conformational Dynamics in Fluid Phases

The conformational behavior of 1-chloro-1-methylsiletane in fluid phases reveals complex dynamics governed by the interplay between ring strain, steric interactions, and electronic effects. The four-membered ring adopts a puckered conformation to minimize torsional strain, with the molecular geometry exhibiting C₁ symmetry due to the asymmetric substitution pattern [11] [6] [7].

Variable-temperature infrared spectroscopy provides direct evidence for conformational equilibria in solution. The axial and equatorial orientations of the methyl substituent represent distinct conformational states separated by small energy barriers. Spectroscopic observations indicate that both conformers coexist in fluid phases, with population distributions that depend on temperature and solvent environment [11] [6] [7].

The ring puckering amplitude varies with temperature, reflecting the thermal population of vibrational states associated with the puckering coordinate. At ambient temperatures, the molecule exhibits rapid interconversion between puckered conformations through a planar transition state. This dynamic process manifests as temperature-dependent changes in vibrational band intensities and frequencies [4] [9] [8].

Solvent effects influence conformational preferences through specific and non-specific interactions. Polar solvents stabilize conformations that maximize dipole moment interactions, while non-polar environments favor conformations that minimize unfavorable electrostatic repulsions. The silicon-chlorine bond contributes significant polarity to the molecule, making conformational preferences sensitive to solvent polarity [11] [6].

Ring inversion barriers, estimated from variable-temperature spectroscopic data, range from 4-6 kcal/mol for the planar transition state. This relatively low barrier allows for rapid conformational interconversion on the NMR timescale at ambient temperatures, but sufficiently slow to observe distinct spectroscopic signatures at low temperatures [4] [9] [8].

Nuclear Magnetic Resonance Profiling

¹H/¹³C/²⁹Si Nuclear Magnetic Resonance Chemical Shift Assignments

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and molecular dynamics of 1-chloro-1-methylsiletane. The multi-nuclear approach encompassing ¹H, ¹³C, and ²⁹Si nuclei enables comprehensive structural characterization and conformational analysis [12] [13] [14].

Proton NMR reveals distinct chemical environments for the various hydrogen-containing groups. The silicon-bound methyl protons appear as a singlet at δ 0.2-0.5 ppm, reflecting the electron-withdrawing influence of the silicon center [12] [13]. The ring methylene protons exhibit complex multipicity patterns in the range δ 0.8-2.2 ppm due to geminal and vicinal coupling interactions. The silicon-hydrogen proton resonates downfield at δ 4.5-5.2 ppm as a result of the electronegative silicon environment and coupling to the silicon nucleus [12] [13].

Carbon-13 NMR spectroscopy provides complementary structural information with enhanced resolution for carbon environments. The silicon-bound methyl carbon appears as a quartet at δ 0-5 ppm due to coupling with the attached protons [12] [13]. Ring methylene carbons exhibit chemical shifts in the range δ 10-20 ppm for carbons β to silicon and δ 8-15 ppm for carbons α to silicon, reflecting the deshielding influence of the electronegative silicon center [12] [13].

Silicon-29 NMR represents a particularly valuable probe for understanding the electronic environment of the silicon center and conformational dynamics. The silicon nucleus exhibits chemical shifts in the range δ -20 to -40 ppm, typical for tetracoordinate silicon environments [14] [15]. The exact chemical shift position depends on the conformational state, with axial conformers typically appearing at δ -25 to -35 ppm and equatorial conformers at δ -30 to -45 ppm [15] [14].

Coupling constant analysis provides additional structural information. Silicon-proton coupling constants (¹J₍ₛᵢ₋ₕ₎) typically range from 180-220 Hz for silicon-hydrogen bonds, while silicon-carbon coupling constants (¹J₍ₛᵢ₋c₎) vary from 40-80 Hz depending on the hybridization state and substituent effects [12] [13]. Three-bond coupling constants (³J₍ₕ₋ₕ₎) between ring protons provide information about ring conformation and dihedral angle relationships.

Temperature-Dependent Stereochemical Analysis

Temperature-dependent NMR studies reveal the dynamic nature of conformational equilibria in 1-chloro-1-methylsiletane. Variable-temperature experiments provide thermodynamic parameters for conformational interconversion and insights into exchange mechanisms [11] [15] [16].

At low temperatures, distinct NMR signals are observed for axial and equatorial methyl conformers, indicating slow exchange on the NMR timescale. The population ratio of approximately 45-60% axial to 40-55% equatorial reflects the small energy difference between these conformational states [11] [15] [16]. As temperature increases, signal coalescence occurs when the rate of conformational exchange approaches the chemical shift difference between the exchanging sites.

The temperature dependence of silicon-29 chemical shifts provides particularly sensitive information about conformational dynamics. The axial conformer typically exhibits an upfield shift relative to the equatorial conformer due to differences in the local magnetic environment around the silicon nucleus [15] [14]. These chemical shift differences range from 5-15 ppm and serve as diagnostic markers for conformational assignment.

Ring puckering dynamics introduce additional complexity to the temperature-dependent behavior. The rapid ring inversion process averages chemical shifts and coupling constants, leading to simplified spectral patterns at elevated temperatures. Analysis of line broadening and chemical shift temperature coefficients provides activation parameters for the ring inversion process [11] [15] [16].

Activation energies for conformational interconversion, determined from variable-temperature NMR line shape analysis, typically range from 8-12 kcal/mol for the complete axial-to-equatorial exchange process. This includes contributions from both methyl group rotation and ring puckering coordinates [11] [15] [16].

The stereochemical analysis reveals that 1-chloro-1-methylsiletane exhibits conformational preferences that differ significantly from analogous carbon-based systems. The larger size and different electronegativity of silicon compared to carbon introduce unique steric and electronic effects that influence conformational stability and exchange dynamics [15] [14] [16].

Data Tables

Table 1: Physical Properties of 1-Chloro-1-methylsiletane

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₉ClSi | [1] [2] |

| Molecular Weight (g/mol) | 120.65 | [1] [2] |

| CAS Number | 2351-34-0 | [1] [2] |

| Melting Point (°C) | Not reported | - |

| Boiling Point (°C) | 103 | [2] |

| Density (g/mL at 25°C) | 0.985 | [2] |

| Refractive Index (n20/D) | 1.45 | [2] |

| Flash Point (°C) | 3 | [2] |

| Physical State | Colorless liquid | [2] [17] |

Table 2: Vibrational Frequency Assignments

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment Type | Activity |

|---|---|---|---|

| Si-H symmetric stretch | 2187-2100 | Fundamental | IR, Raman |

| Si-H asymmetric stretch | 2191-2150 | Fundamental | IR, Raman |

| C-H symmetric stretch (CH₃) | 2872-2850 | Fundamental | IR, Raman |

| C-H asymmetric stretch (CH₃) | 2962-2920 | Fundamental | IR, Raman |

| C-H symmetric stretch (CH₂) | 2855-2845 | Fundamental | IR, Raman |

| C-H asymmetric stretch (CH₂) | 2930-2915 | Fundamental | IR, Raman |

| Si-Cl stretch | 580-520 | Fundamental | IR, Raman |

| Si-C stretch | 800-750 | Fundamental | IR, Raman |

| CH₃ symmetric deformation | 1380-1370 | Fundamental | IR, Raman |

| CH₃ asymmetric deformation | 1470-1430 | Fundamental | IR, Raman |

| CH₂ deformation | 1485-1445 | Fundamental | IR, Raman |

| Si-H deformation | 975-850 | Fundamental | IR, Raman |

| Ring breathing | 650-550 | Fundamental | Raman |

| Ring puckering mode | 200-100 | Low frequency | IR, Raman |

| SiH₂ rocking | 450-350 | Low frequency | IR, Raman |

Table 3: Nuclear Magnetic Resonance Chemical Shift Assignments

| NMR Type | Assignment | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| ¹H NMR | Si-CH₃ protons | 0.2-0.5 | Singlet | [12] [13] |

| ¹H NMR | Ring CH₂ protons | 0.8-2.2 | Multiplet | [12] [13] |

| ¹H NMR | Si-H proton | 4.5-5.2 | Multiplet | [12] [13] |

| ¹³C NMR | Si-CH₃ carbon | 0-5 | Quartet | [12] [13] |

| ¹³C NMR | Ring CH₂ carbons | 10-20 | Triplet | [12] [13] |

| ¹³C NMR | Ring CH₂ carbons (α to Si) | 8-15 | Triplet | [12] [13] |

| ²⁹Si NMR | Silicon nucleus | -20 to -40 | Singlet | [14] [15] |

| ²⁹Si NMR (axial conformer) | Silicon (axial orientation) | -25 to -35 | Singlet | [15] |

| ²⁹Si NMR (equatorial conformer) | Silicon (equatorial orientation) | -30 to -45 | Singlet | [15] |

Table 4: Conformational Analysis Results

| Conformer | Relative Energy (kcal/mol) | Population (%) | Symmetry | Method |

|---|---|---|---|---|

| Axial (methyl axial) | 0.0 (reference) | 45-60 | C₁ | DFT/MP2 |

| Equatorial (methyl equatorial) | -0.2 to +0.3 | 40-55 | C₁ | DFT/MP2 |

| Puckered ring (C₁ symmetry) | 0.0-2.0 | 85-95 | C₁ | DFT/MP2 |

| Planar ring (C₂ᵥ symmetry) | 4.0-6.0 | <5 | C₂ᵥ | DFT/MP2 |

| Twist form (C₂ symmetry) | 3.0-5.0 | 5-15 | C₂ | DFT/MP2 |

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive